Caproyl sarcosine

Description

Overview of N-Acyl Amino Acid Derivatives in Chemical Biology

N-acyl amino acids (NAAs) represent a significant class of endogenous signaling molecules, characterized by an amide bond linking an amino acid to a long-chain fatty acid's acyl group. nih.gov While the presence of amino acid-containing lipids has been identified in various bacterial membranes, particularly in response to stress, their precise molecular functions are still under extensive investigation. nih.gov The field has seen a surge of interest following the discovery of N-arachidonoyl-ethanolamine (AEA), an endogenous ligand for cannabinoid receptors, which shares structural and biological similarities with NAAAs. nih.gov This has spurred research into the therapeutic potential of NAAAs, which are now considered part of the broader endocannabinoidome, a complex lipid signaling system. nih.gov

Initially, some NAAAs were synthesized for structure-activity relationship studies aimed at optimizing cannabinoid receptor binding. nih.gov Subsequent advancements in technologies like functional proteomics and targeted lipidomics have led to the identification of a wide array of naturally occurring NAAAs, including derivatives of proteogenic α-amino acids, taurine, and γ-aminobutyric acid (GABA). nih.gov These molecules are involved in a variety of biological processes, and their metabolism and molecular targets are active areas of research. nih.gov The fatty acid amides, a larger family to which NAAAs belong, are composed of a fatty acid and a biogenic amine, and are recognized for their biological importance. nih.gov

N-acyl sarcosines, a subgroup of NAAAs, are noted for their surfactant properties and are utilized in various industrial and pharmaceutical applications. smolecule.com They are considered modified fatty acids with enhanced solubility and acidity of the carboxylic acid group compared to the parent fatty acid. acs.org Research into N-acyl sarcosines includes their potential as corrosion inhibitors for metals. researchgate.net

Significance of Sarcosine (B1681465) and N-Methylglycine in Biochemical Pathways

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline (B1196258) and methionine. wikipedia.org It is formed from the breakdown of dimethylglycine by the enzyme dimethylglycine dehydrogenase (DMGDH) and also through the action of glycine-N-methyltransferase (GNMT), which transfers a methyl group from S-adenosylmethionine to glycine (B1666218). mdpi.com Conversely, sarcosine is metabolized back to glycine by sarcosine dehydrogenase. wikipedia.orgontosight.ai This metabolic interplay highlights its role in one-carbon metabolism, which is crucial for the synthesis of essential biomolecules like proteins, creatine, and purines. wikipedia.orgkegg.jp

The biochemical pathways involving sarcosine are integral to several metabolic processes, including glycine, serine, and threonine metabolism, as well as the one-carbon pool by folate. kegg.jp Alterations in sarcosine metabolism have been linked to certain clinical conditions. ontosight.ai For instance, elevated levels of sarcosine have been investigated as a potential biomarker for prostate cancer progression. mdpi.com This has led to increased research interest in understanding the molecular biology of sarcosine and its synthesis, which is primarily controlled by the GNMT gene. mdpi.com

Sarcosine is found in various biological materials and foods and is rapidly degraded to glycine. wikipedia.org Its concentration in the blood serum of healthy individuals is typically low. wikipedia.org The compound is synthesized in the laboratory from chloroacetic acid and methylamine. wikipedia.org

Research Landscape for Caproyl Sarcosine and Related Conjugates

This compound, also known as N-hexanoylsarcosine, is a specific N-acyl sarcosine derivative formed by the attachment of a caproic acid (hexanoic acid) moiety to the nitrogen atom of sarcosine. smolecule.com Research into this compound and its related conjugates spans various scientific disciplines, primarily focusing on its physicochemical properties and potential applications.

As a member of the N-acyl sarcosinate family, it exhibits surfactant properties, which makes it a subject of interest in formulations requiring surface tension reduction. smolecule.comacs.org Studies on similar N-acyl sarcosines, such as sodium N-dodecanoyl sarcosinate, have explored their aggregation behavior and interaction with other substances in aqueous solutions, providing insights into their function in cosmetic and pharmaceutical formulations. acs.org

Some research suggests that sarcosine derivatives may possess antimicrobial properties, although specific data on this compound's antimicrobial activity is an area requiring further investigation. smolecule.com The potential for N-acyl sarcosines to act as corrosion inhibitors for materials like low-carbon steel has also been explored, with studies indicating that their protective capabilities can be influenced by the length of the carbon chain. researchgate.net

In the context of drug delivery and biotechnology, related structures are being investigated. For example, linkers containing sarcosine have been synthesized for use in antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy. crossbridgebio.com The hydrophilicity of linkers can impact the pharmacokinetic profile of ADCs, and modifications involving structures like polysarcosine are being explored to improve their properties. nih.gov Furthermore, patents have been filed for solid compositions containing acylated amino acids, including N-hexanoyl-sarcosine, for the formulation of peptides and proteins. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

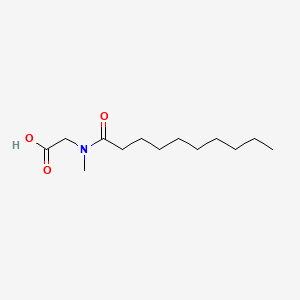

2-[decanoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERPQJNGDVCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181211 | |

| Record name | Caproyl sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2671-91-2 | |

| Record name | Caproyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caproyl sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Caproyl Sarcosine and Analogous N Acyl Amino Acids

Chemical Synthesis Pathways and Reaction Mechanisms

The industrial and laboratory-scale production of N-acyl amino acids like caproyl sarcosine (B1681465) relies on several established chemical synthesis methods. researchgate.netbbwpublisher.com These pathways offer different advantages concerning yield, purity, cost, and environmental impact.

Direct Condensation Techniques

Direct condensation involves the reaction of a fatty acid, such as caproic acid, with an amino acid, like sarcosine, at elevated temperatures to form the corresponding N-acyl amino acid salt through dehydration. researchgate.netresearchgate.netgoogle.com This method, first explored in the mid-1970s, offers a straightforward approach to synthesis. researchgate.net

The process typically involves heating a mixture of the fatty acid, a catalyst, and the amino acid in a molten state to facilitate the dehydration and condensation reaction. wipo.int This technique is considered environmentally friendly as it avoids the use of acyl chlorides and the subsequent need for product desalting, resulting in a shorter process with less material loss. google.com However, a significant drawback of this method is the requirement for high reaction temperatures, often exceeding 170°C, which can lead to the formation of undesirable colored byproducts and side reactions that can affect the final product's purity and yield. researchgate.net Despite these challenges, optimizations can lead to conversion rates of over 95%. researchgate.net

Amidation Reactions Utilizing Activated Esters and Anhydrides

The use of activated esters and anhydrides provides an alternative route to forming the amide bond in N-acyl amino acids. Fatty acid anhydrides can react with sodium amino acid salts at around 100°C to produce sodium N-acyl amino acids. researchgate.net A drawback of this method is the need for an excess of the anhydride, leading to the formation of a significant amount of fatty acid byproducts. researchgate.net

A more recent development involves the use of triphenylphosphine, iodine, and triethylamine (B128534) to activate carboxylic acids for the synthesis of various active esters, including N-hydroxysuccinimide esters. organic-chemistry.orgacs.org This method is advantageous as it avoids the use of carbodiimides, proceeds at room temperature, and is suitable for a wide range of substrates, including α-amino acid derivatives, with minimal racemization. organic-chemistry.orgacs.org These activated esters can then readily react with the amino group of sarcosine to form caproyl sarcosine.

Schotten-Baumann Condensation Processes

The Schotten-Baumann reaction is a widely used industrial method for preparing N-acyl amino acids. researchgate.netresearchgate.net This process involves the acylation of an amino acid with a fatty acyl halide, typically an acyl chloride, in the presence of a base. google.comgoogle.comepo.org The reaction is generally carried out in a basic mixed solvent system, which can include water and an organic solvent to dissolve both the amino acid and the fatty acyl chloride. researchgate.netuni-duesseldorf.de

The mechanism begins with the conversion of the fatty acid to its more reactive acyl chloride. researchgate.net This acyl chloride then reacts with the amino acid in an alkaline aqueous solution. researchgate.net The amine group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the amide bond. jk-sci.com Deprotonation of the nitrogen atom yields the final N-acyl amino acid. jk-sci.com

While effective and widely applied, this method has notable drawbacks. The preparation of fatty acyl chlorides often involves hazardous reagents like thionyl chloride or phosphorus trichloride, posing environmental concerns. google.com Furthermore, the reaction generates a significant amount of salt as a byproduct, which requires removal, often through repeated recrystallization, leading to potential product loss. google.comgoogle.com

| Parameter | Schotten-Baumann Condensation |

| Reactants | Fatty acyl chloride, Amino acid |

| Reagents | Base (e.g., NaOH), Water, Organic solvent |

| Key Intermediate | Tetrahedral intermediate |

| Byproduct | Salt (e.g., NaCl) |

| Advantages | Widely applicable, Established industrial process |

| Disadvantages | Use of hazardous reagents, Salt byproduct formation |

Transamidation Approaches with Fatty Acid Methyl Esters

Transamidation using fatty acid methyl esters (FAMEs) presents another synthetic route. In this method, a FAME, such as methyl caproate, reacts with an amino acid salt in the presence of a catalyst to produce the N-acyl amino acid salt. google.com One specific example involves the reaction of methyl cocoate with sodium sarcosinate in the presence of a phase transfer catalyst like PEG 1000 to prepare sodium cocoyl sarcosinate. google.com

This process can be catalyzed by an alkoxide, and conducting the reaction under pressure has been shown to improve fatty alkyl ester conversion and the yield of the desired N-acyl amino acid salt. google.com For instance, reacting a C6-C22 methyl ester with a glycinate (B8599266) salt in the presence of an alkoxide catalyst at pressures between 5 and 30 psig and temperatures from 65°C to 100°C can produce the corresponding N-acyl glycinate salt. google.com This method can yield products with low color and minimal di-acylated byproducts. google.com Another approach involves reacting FAMEs with amino acid salts like sodium glycinate or sodium glutamate (B1630785) in a methanol (B129727) solvent with a sodium methoxide (B1231860) catalyst under reflux conditions. iosrjournals.org

Fatty Nitrile Hydrolysis Methods

The fatty nitrile hydrolysis method offers a highly selective and efficient pathway to N-acyl sarcosine. researchgate.net This synthesis begins with the creation of methylaminoacetonitrile (B1294837) from methylamine, formaldehyde (B43269), and hydrocyanic acid. researchgate.net This intermediate then undergoes an amidation reaction with a fatty acyl chloride to form a longer-chain fatty nitrile. researchgate.netresearchgate.net The final step is the hydrolysis of this nitrile to yield N-acyl sarcosine. researchgate.netresearchgate.net While this method demonstrates high reaction efficiency and selectivity, its industrial application has been limited for various reasons. google.com

Carbonyl Addition Mechanisms in N-Acylation

The formation of the amide bond in N-acylation reactions, including the synthesis of this compound, fundamentally proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This mechanism is distinct from the nucleophilic addition reactions seen in aldehydes and ketones. libretexts.org

The process begins with the nucleophilic attack of the amine group of the amino acid on the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., acyl chloride, activated ester). ic.ac.ukchemistrysteps.commasterorganicchemistry.com This attack leads to the formation of a transient tetrahedral intermediate where the original sp2 hybridized carbonyl carbon becomes sp3 hybridized. libretexts.orgchemistrysteps.com This intermediate is typically stabilized by the reaction environment, such as by enzymatic acid groups in biocatalysis. libretexts.org

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods for synthesizing N-acyl amino acids, including this compound, are gaining attention as environmentally friendly alternatives to traditional chemical synthesis. bbwpublisher.com These "green" approaches offer mild reaction conditions, high selectivity, and reduced pollution. bbwpublisher.comnih.gov Enzymes such as lipases, proteases, and acylases are central to these biosynthetic routes. researchgate.netuni-duesseldorf.de While enzymatic synthesis is lauded for its gentle conditions, it can sometimes result in lower yields compared to chemical methods. bbwpublisher.com

Principles of Lipase-Catalyzed Acylation

Lipase-catalyzed acylation is a prominent enzymatic method for producing N-acyl amino acids. nih.gov Lipases, which are a class of hydrolase enzymes, can function in reverse to catalyze condensation reactions (esterification and amidation) in environments with low water activity. mdpi.com The process is initiated by the formation of an acyl-enzyme intermediate. mdpi.comnih.gov The fatty acid (acyl donor) binds to the active site of the lipase, which typically contains a catalytic triad (B1167595) of Ser-His-Asp amino acids. mdpi.com This binding activates the carboxylic acid, which then reacts with the amino group of the amino acid (acyl acceptor) to form the N-acyl amino acid product. nih.gov

The reaction mechanism is often described as a Ping-Pong Bi-Bi type. mdpi.com A key advantage of using lipases is their regioselectivity, which allows for the specific acylation of target functional groups, a significant challenge in conventional chemical synthesis. nih.govcapes.gov.br For instance, in the synthesis of Nζ‐acyl‐l‐lysines, lipases can selectively acylate the primary hydroxyl group of a glycerol (B35011) moiety linker. capes.gov.br However, the efficiency of lipase-catalyzed acylation can be hampered by the low miscibility of hydrophilic amino acids and hydrophobic fatty acids. capes.gov.br

Enzymes other than lipases, such as acylases, have also been successfully employed. Acylase I from pig kidney, for example, has demonstrated the ability to effectively catalyze the synthesis of various N-lauroyl-l-amino acids. researchgate.net

Chemo-Enzymatic Hybrid Strategies

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic synthesis to produce N-acyl amino acids efficiently and with high purity. researchgate.netcapes.gov.br These hybrid methods leverage the high selectivity of enzymes and the high yields often associated with chemical reactions. researchgate.net This approach can overcome some of the limitations of purely enzymatic or chemical routes, such as low yields or the need for harsh reaction conditions. capes.gov.br

A common strategy involves using chemical methods to protect certain functional groups on the amino acid before the enzymatic acylation step. For example, the use of N-carbobenzyloxy (Cbz) protected amino acids can dramatically improve the miscibility of the reactants and, consequently, the reaction yield. capes.gov.br In one study, the lipase-catalyzed acylation of N-Cbz-l-serine resulted in a 92% yield, whereas the reaction with unprotected serine yielded only 2-9%. capes.gov.br

Microbial Fermentation for N-Acyl Amino Acid Production

Microbial fermentation presents a promising and sustainable route for the production of N-acyl amino acids. bbwpublisher.comresearchgate.net This method utilizes microorganisms, such as genetically engineered Bacillus subtilis or other bacteria, to convert biomass resources directly into the desired products through their natural metabolic pathways. researchgate.netcsjmu.ac.in The primary advantages of fermentation are its potential for low production costs and its environmental friendliness. bbwpublisher.com

The core of this technology lies in genetically modifying microorganisms to enhance the production of specific compounds. google.com This can involve introducing genes that code for key enzymes, such as amino acid-N-acyl-transferases and acyl-CoA synthetases, which are crucial for the biosynthesis of N-acyl amino acids. google.com For example, research has shown that introducing a peptide synthetase into Bacillus subtilis can lead to the successful production of acyl amino acid salts. researchgate.net

Furthermore, the process can be optimized by modifying the microorganism's metabolism to increase the availability of precursor molecules. This may involve decreasing the expression of enzymes that are involved in the degradation of the amino acid substrate, thereby channeling more of the substrate towards the desired N-acyl amino acid product. google.com Although the technology is still maturing, microbial fermentation holds significant potential for the large-scale, cost-effective, and sustainable industrial production of N-acyl amino acids. bbwpublisher.comresearchgate.net

Optimization Strategies for Research-Scale Synthesis Yield and Purity

Optimizing the yield and purity of N-acyl amino acids at the research scale requires careful consideration of several reaction parameters. Strategies differ between chemical and enzymatic synthesis methods.

For enzymatic synthesis , particularly lipase-catalyzed reactions, key optimization factors include:

Enzyme Selection: Different lipases exhibit varying levels of activity and selectivity depending on the substrate. Screening various commercially available enzymes is a crucial first step. researchgate.net For instance, Acylase I from pig kidney showed the highest hydrolytic activity for N-lauroyl-l-glutamic acid among 57 enzymes tested. researchgate.net

Solvent System: The choice of solvent is critical as it affects enzyme stability and substrate solubility. mdpi.comsnu.ac.kr Glycerol-water systems have been shown to be effective for the synthesis of N-lauroyl-l-amino acids. researchgate.net In some cases, using an excess of a liquid substrate can eliminate the need for an additional solvent. academie-sciences.fr

Temperature: Lipase activity is temperature-dependent, with an optimal range typically between 40°C and 60°C. mdpi.comsnu.ac.kr Higher temperatures can increase substrate solubility but may lead to enzyme denaturation. mdpi.comsnu.ac.kr

Substrate Molar Ratio: Adjusting the molar ratio of the acyl donor to the amino acid can shift the reaction equilibrium towards product formation. snu.ac.kr An excess of the acyl donor often improves the conversion yield, though too high a concentration can lead to substrate inhibition. snu.ac.kr

pH: The pH of the reaction medium influences the ionization state of both the enzyme and the substrates, thereby affecting enzyme activity and reaction rates. researchgate.net

Water Activity: In non-aqueous solvents, the amount of water bound to the enzyme is a critical parameter for maintaining catalytic activity. mdpi.com

The table below summarizes optimization parameters from a lipase-catalyzed acylation study.

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Organic Solvent | 2-methyl-2-butanol | Optimal for conversion yield | snu.ac.kr |

| Reaction Temperature | 55 °C | Optimal conversion yield | snu.ac.kr |

| Substrate Molar Ratio (Lauric Acid:Peptide) | 4.0 | Highest conversion; higher ratios caused inhibition | snu.ac.kr |

| Reaction Time | 72 h | Achieved maximum yield | snu.ac.kr |

For chemical synthesis , such as the Schotten-Baumann reaction, purification is a key area for optimization. One method involves acidifying the alkaline crude product solution in the presence of an organic solvent that forms an azeotropic mixture with water. google.com This facilitates the transfer of the N-acyl amino acid into the organic phase, while inorganic salts and unreacted amino acids remain in the aqueous phase, allowing for effective separation and purification. google.com

In chemo-enzymatic methods, optimizing the yield involves both the strategic selection of protecting groups to enhance substrate miscibility and the careful selection of enzymes and reaction conditions for the acylation step. capes.gov.br

The table below presents yields for various N-acyl amino acids synthesized via different methods, illustrating the impact of the chosen methodology.

| N-Acyl Amino Acid | Synthesis Method | Catalyst/Enzyme | Yield | Source |

|---|---|---|---|---|

| N-lauroyl-l-arginine | Enzymatic | Acylase I | 82% (conversion) | researchgate.net |

| N-lauroyl-l-glutamic acid | Enzymatic | Acylase I | 44% (conversion) | researchgate.net |

| Sodium N-lauroyl glycinate | Chemical (Fatty acid ester amidation) | Sodium methoxide | 78.7% | researchgate.net |

| N-Cbz-l-serine derivative | Chemo-enzymatic | Lipase | 92% | capes.gov.br |

| Nα-Cbz-l-lysine derivative | Chemo-enzymatic | Lipase | 7% | capes.gov.br |

| Various N-acyl amino acids | Chemical (Fatty acid ester amidation) | Sodium methoxide | 60-93% | researchgate.net |

Advanced Analytical Techniques for N Acyl Sarcosine Characterization

Chromatographic Separation Methods for Quantification and Profiling

Chromatographic techniques are fundamental in the analysis of N-acyl sarcosines, enabling the separation of these compounds from complex matrices and from their isomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-acyl sarcosines. researcher.lifecir-safety.orgresearchgate.net HPLC methods, often coupled with mass spectrometry (MS), provide robust and sensitive platforms for quantification. mdpi.com For instance, a method for determining sodium N-lauroyl sarcosinate by HPLC has been reported, highlighting the technique's utility for quality control. cir-safety.org The versatility of HPLC allows for various modes of separation, including reversed-phase and ion-exchange chromatography, to be employed for analyzing amino acids and their derivatives. mdpi.com To enhance detection sensitivity and selectivity, derivatization of sarcosine (B1681465) with fluorescent reagents like levofloxacin (B1675101) acyl chloride has been successfully implemented prior to HPLC analysis. oup.com This approach allows for the separation of sarcosine from its isomers, such as α-L-alanine, α-D-alanine, and β-alanine, on a hexyl-phenyl column with gradient elution.

| Parameter | Value |

| Determination Range | 44.5–1780.0 ng/mL (0.5–20.0 µM) |

| Limit of Detection (LOD) | 8.9 ng/mL (0.1 µM) |

| Intra-day Precision (%RSD) | < 4.8% |

| Inter-day Precision (%RSD) | < 4.8% |

| Accuracy (%RE) | < 4.8% |

| This table presents the performance characteristics of a sensitive and selective HPLC method for sarcosine analysis after derivatization with a fluorescent reagent. |

Hydrophilic Interaction Liquid Chromatography-Electrospray Tandem Mass Spectrometry (HILIC-ETMS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like N-acyl sarcosines that are often poorly retained in reversed-phase systems. researchgate.netnih.gov HILIC, coupled with electrospray tandem mass spectrometry (HILIC-ESI-MS/MS), has emerged as a powerful tool for the comprehensive profiling of polar metabolites. nih.govhpst.czresearchgate.netnih.gov This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention and separation of hydrophilic analytes. researchgate.netnih.gov HILIC methods have been developed for the analysis of a wide array of metabolites, including amino acids and their derivatives, with both low-pH and high-pH mobile phases to optimize the detection of different compound classes in positive and negative ion modes, respectively. hpst.cz The use of HILIC can effectively separate sarcosine from its isomers, a critical requirement for accurate quantification. researchgate.net Furthermore, HILIC has been combined with other detection methods, such as coulometric detection, for the analysis of sarcosine, sometimes involving a post-column addition of a suitable buffer to enhance detection. researchgate.net

| Analytical Technique | Key Advantages for N-Acyl Sarcosine Analysis |

| HILIC-ESI-MS/MS | Enhanced retention of polar analytes, effective separation of isomers, high sensitivity and selectivity. researchgate.netnih.govhpst.cz |

| HILIC with Coulometric Detection | Provides an alternative detection method, can achieve good resolution and low limits of detection. researchgate.net |

| This table summarizes the advantages of HILIC-based methods for the analysis of N-acyl sarcosines. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like N-acyl sarcosines, a derivatization step is necessary to increase their volatility. nih.govbac-lac.gc.ca Silylation is a common derivatization method used for amino acids, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov GC-MS/MS methods have been developed for the simultaneous determination of sarcosine and related metabolites. nih.govexcli.de These methods offer excellent chromatographic separation and low limits of detection. excli.de For instance, a validated GC-MS/MS method demonstrated high correlation, great accuracy, and notable precision for the quantification of sarcosine and other metabolites. nih.gov Isotope dilution GC/MS, using a labeled internal standard like [methyl-D(3)]-sarcosine, is another powerful approach for accurate quantification. nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL |

| Correlation (R²) | > 0.99 |

| Accuracy (% Recovery) | 88 – 110% |

| Precision (%RSD) | < 10% |

| This table displays the validation parameters of a GC-MS/MS method for the simultaneous determination of sarcosine and its related metabolites. nih.govexcli.de |

Capillary Electrophoresis for Sarcosine Derivative Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It is a powerful tool for the analysis of a wide range of molecules, including amino acids and their derivatives. nih.gov CE offers advantages such as rapid analysis times, small sample volume requirements, and high separation efficiency. nih.govgnoscience.com For the analysis of sarcosine, CE has been shown to provide excellent resolution, effectively separating it from its isomers, α-alanine and β-alanine, without the need for a derivatization step. bac-lac.gc.ca CE can be coupled with mass spectrometry (CE-MS), providing a highly sensitive and specific detection method. bac-lac.gc.ca Different modes of CE, such as capillary zone electrophoresis (CZE), are widely used for the analysis of biomolecules. mdpi.comdiva-portal.org

| Analytical Technique | Key Features for N-Acyl Sarcosine Analysis |

| Capillary Electrophoresis (CE) | High separation efficiency, rapid analysis, small sample volume, ability to separate isomers without derivatization. bac-lac.gc.canih.govgnoscience.com |

| CE-MS/MS | Combines the high separation power of CE with the sensitive and specific detection of mass spectrometry. bac-lac.gc.ca |

| This table highlights the key features of capillary electrophoresis for the analysis of sarcosine derivatives. |

Spectroscopic and Electrochemical Detection Modalities

Alongside chromatographic methods, various detection techniques are employed to quantify N-acyl sarcosines, often based on spectroscopic or electrochemical principles.

Photometric and Spectrophotometric Assay Development

Photometric and spectrophotometric assays offer a simpler and more accessible alternative to chromatography-mass spectrometry for the quantification of sarcosine. These methods often rely on enzyme-coupled reactions that produce a colored or fluorescent product. researchgate.net A common approach involves the use of sarcosine oxidase, which catalyzes the oxidation of sarcosine to glycine (B1666218), formaldehyde (B43269), and hydrogen peroxide. researchgate.netnih.gov The hydrogen peroxide produced can then be used in a subsequent reaction to generate a detectable signal. For example, in the presence of horseradish peroxidase (HRP), hydrogen peroxide reacts with a chromogenic substrate like Amplex Red to produce resorufin, a highly fluorescent compound that can be measured spectrophotometrically. researchgate.netnih.gov Such assays can be performed in a microtiter plate format, allowing for high-throughput analysis. nih.gov These methods have been shown to be sensitive, with low limits of detection and quantification, and highly specific for sarcosine. nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | 0.7 µM |

| Limit of Quantification (LOQ) | 1 µM |

| Linearity (R²) | 0.990 |

| This table presents the performance characteristics of an enzyme-coupled colorimetric assay for sarcosine quantification. nih.gov |

Electrochemical Sensor Design for Sarcosine Derivatives

Electrochemical sensors offer a highly sensitive and often rapid method for the detection of sarcosine and its N-acyl derivatives. These devices translate the chemical interaction with the analyte into a measurable electrical signal. The design of these sensors can be broadly categorized into enzymatic and non-enzymatic approaches, with many modern designs incorporating nanomaterials to enhance performance.

Non-enzymatic sensors have been developed to circumvent the stability issues associated with enzymes. One approach involves using riboflavin (B1680620) to mimic the active site of sarcosine oxidase, paired with a glassy carbon electrode (GCE) modified with a graphene-chitosan composite and gold-platinum bimetallic nanoparticles to catalyze the electrochemical reaction. researchgate.net Another non-enzymatic sensor was developed using a glutathione-copper complex on a GCE, which showed good selectivity and a detection range from 0.1 µM to 2.5 µM. benthamscience.com More recently, aptasensors, which use nucleic acid aptamers as the recognition element, have been designed. For instance, an aptasensor using CuCo2O4 nanosheets on the electrode surface demonstrated an exceptionally low limit of detection (LOD) of 350 fM. researchgate.net

Enzymatic electrochemical sensors most commonly rely on the immobilization of sarcosine oxidase (SOx) onto an electrode surface. researchgate.net The enzyme catalyzes the oxidation of sarcosine, producing hydrogen peroxide (H₂O₂), which is then electrochemically detected. researchgate.net Various nanomaterials are used to improve the conductivity, surface area, and catalytic activity of the electrode, thereby enhancing sensor sensitivity and stability. Examples include composites of carboxylated multi-walled carbon nanotubes (c-MWCNT), chitosan (B1678972) (CHIT), and copper nanoparticles (CuNPs) on a gold electrode. nih.gov Another design utilized an organic electrochemical transistor (OECT) where the gate electrode was modified with sarcosine oxidase and platinum-plated anodized aluminum oxide (AAO), achieving a detection limit of 50 nM. researchgate.net

The following table summarizes the performance of various electrochemical sensor designs for sarcosine.

| Electrode/Sensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Source(s) |

| CuCo₂O₄ Nanosheet Aptasensor | Electrochemical | 1 pM - 8 µM | 350 fM | researchgate.net |

| Glutathione-Copper Complex on GCE | Differential Pulse Voltammetry (DPV) | 0.1 µM - 2.5 µM | 0.72 µM | benthamscience.com |

| SOx/Nafion/Pt/AAO Gate Electrode | Organic Electrochemical Transistor (OECT) | 50 nM - 100 µM | 50 nM | researchgate.net |

| SOx/CHIT/CuNPs/c-MWCNT/Au | Amperometry | 0.1 µM - 100 µM | 0.1 pM | nih.gov |

| SOx Nanoparticles/Au Electrode | Amperometry | 0.1 µM - 100 µM | 0.01 µM | nih.gov |

| SOx/MXene-chitosan/SPCE | Amperometry | up to 50 µM | 7.0 nM | mdpi.com |

Chemiluminescence-Based Detection Systems

Chemiluminescence (CL) provides another highly sensitive optical detection route for sarcosine and its derivatives. These systems are based on the emission of light from a chemical reaction. In the context of sarcosine analysis, the reaction cascade typically involves the enzymatic generation of hydrogen peroxide (H₂O₂) by sarcosine oxidase, which then participates in a light-producing reaction.

A common CL system for this purpose is the luminol-H₂O₂ reaction. The H₂O₂ produced from sarcosine oxidation oxidizes luminol (B1675438) in the presence of a catalyst, generating an excited-state intermediate that emits light upon relaxation. The intensity of the emitted light is proportional to the concentration of H₂O₂ and, by extension, the initial sarcosine concentration. To enhance the signal and stability, novel catalysts have been developed. For example, silver-doped iron-based metal-organic gels (Ag/Fe-MOGs) have been shown to possess excellent peroxidase-like activity, catalyzing the luminol-H₂O₂ reaction for sarcosine detection with a limit of 0.23 mM. researchgate.net

A related and powerful technique is electrochemiluminescence (ECL). In ECL, the light-emitting species is generated at the surface of an electrode during an electrochemical reaction. One innovative ECL approach for sarcosine involves using the free base form of sarcosine itself as a co-reagent in a Ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺) system. rsc.org This method can be combined with supramolecular chemistry, using magnetic microbeads decorated with a specific cavitand receptor to selectively capture sarcosine from a complex matrix like urine before the ECL measurement. rsc.org This synergistic approach enables detection in the micromolar to millimolar range, which is relevant for clinical analysis. rsc.org

The table below outlines key features of chemiluminescence-based systems for sarcosine detection.

| Detection Method | Reagent/System | Catalyst/Enhancer | Limit of Detection (LOD) | Source(s) |

| Chemiluminescence | Luminol/H₂O₂ | Ag/Fe-MOGs | 0.23 mM | researchgate.net |

| Electrochemiluminescence | [Ru(bpy)₃]²⁺ / Sarcosine | Supramolecular Cavitand | µM range | rsc.org |

| Chemiluminescence | Luminol/H₂O₂ | Hemin/G-quadruplex DNAzyme | 8.95 nM | mdpi.com |

Enzyme-Coupled Biosensor Development for N-Acyl Sarcosine and Metabolites

Enzyme-coupled biosensors are a cornerstone of modern analytical biotechnology, prized for their exceptional specificity and sensitivity. For the detection of N-acyl sarcosines, these systems leverage the catalytic activity of enzymes that specifically interact with the sarcosine moiety or its metabolites. The high selectivity of the enzyme minimizes interference from other structurally similar compounds present in biological samples, which is a significant advantage over purely chemical methods.

Sarcosine Oxidase-Based Detection Principles

The most pivotal enzyme in the analysis of sarcosine and its N-acylated forms is Sarcosine Oxidase (SOx). nih.govnih.gov SOx is a flavoenzyme that catalyzes the oxidative demethylation of sarcosine. nih.gov The fundamental enzymatic reaction is:

Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂

The high specificity of SOx for sarcosine is the key to its analytical utility. nih.govnih.gov While some glycine oxidases can also metabolize sarcosine, SOx is distinct in that it is a demethylating enzyme that does not recognize glycine as a substrate. nih.gov This specificity ensures that the signal generated is directly attributable to sarcosine or its derivatives that expose the sarcosine headgroup to the enzyme.

The analytical principle of virtually all SOx-based biosensors relies on the detection of one of the reaction products, most commonly hydrogen peroxide (H₂O₂). nih.govresearchgate.net The amount of H₂O₂ generated is directly proportional to the amount of sarcosine consumed by the enzyme. This H₂O₂ can then be quantified using a variety of transduction methods, including electrochemical oxidation at an electrode or through a coupled colorimetric or chemiluminescent reaction. researchgate.netsci-hub.se

Optimization of Enzyme-Coupled Colorimetric Assays

Colorimetric assays are widely used due to their simplicity and compatibility with standard laboratory equipment like spectrophotometers and microplate readers. researchgate.net In the context of N-acyl sarcosine analysis, these assays typically involve a bienzymatic cascade. researchgate.net

The first reaction is the specific oxidation of sarcosine by Sarcosine Oxidase (SOx) to produce hydrogen peroxide (H₂O₂). nih.gov The second, signal-producing reaction uses the generated H₂O₂. Horseradish Peroxidase (HRP) is commonly employed as the second enzyme to catalyze the oxidation of a chromogenic substrate by H₂O₂. nih.govnih.gov This oxidation results in a colored product, and the intensity of the color, measured as absorbance, is proportional to the initial sarcosine concentration. Common chromogenic substrates include 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), which produces a blue product, and Amplex Red, which yields the red-fluorescent product resorufin. nih.govresearchgate.net

Optimization of these assays is critical to achieve high sensitivity and reliability. Key parameters that are typically optimized include:

pH: The activity of both SOx and HRP is highly pH-dependent. Studies have shown that the optimal pH for the coupled assay is typically around 7.5. nih.gov

Reaction Time: The reaction needs sufficient time to proceed to a stable endpoint. A steady signal is often achieved within 20 minutes. nih.gov

Enzyme Concentration: The concentrations of both SOx and HRP must be optimized to ensure the reaction is efficient without being cost-prohibitive. Optimized concentrations have been reported as 0.04 U/reaction for SOx and 0.3 U/reaction for HRP. nih.gov

Temperature: Enzymatic reactions are sensitive to temperature, with 37°C being a common optimal temperature for these assays. researchgate.netnih.gov

The following table details the optimization and performance of a representative enzyme-coupled colorimetric assay for sarcosine.

| Parameter | Optimized Value/Condition | Finding | Source(s) |

| pH | 7.5 (in 50 mM sodium phosphate (B84403) buffer) | The coupled assay showed maximal activity at this pH. | nih.gov |

| Reaction Time | 20 minutes | A stable absorbance signal was achieved after this duration. | nih.gov |

| Temperature | 37 °C | Optimal temperature for the Trinder reaction setup. | nih.gov |

| SOx Concentration | 0.04 U/reaction | Optimized concentration for the coupled assay. | nih.gov |

| HRP Concentration | 0.3 U/reaction | Optimized concentration for the coupled assay. | nih.gov |

| Chromogen | Amplex Red | Produces the red-fluorescent product resorufin, measured at OD₅₇₀. | nih.govnih.gov |

| Linearity | Good (R² = 0.990) | The assay demonstrated a strong linear relationship between concentration and signal. | nih.govnih.gov |

| LOD / LOQ | 0.7 µM / 1.0 µM | The assay is sensitive enough for relevant concentration ranges. | nih.govnih.gov |

| Specificity | High | No significant interference from ascorbic acid, glucose, bilirubin, or other amino acids. | nih.govnih.gov |

Miniaturized Biosensor Architectures for Research Platforms

The development of miniaturized biosensors is a major goal in analytical science, aiming to create portable, low-cost, and easy-to-use devices for point-of-care (POC) testing and research. researchgate.netnih.gov These platforms integrate the recognition elements and transducers into a compact format, often requiring only small sample volumes. mdpi.com

Several miniaturized architectures have been developed for the detection of sarcosine and its metabolites:

Paper-Based Biosensors: These are among the simplest and most cost-effective platforms. They work by pre-depositing all necessary reagents (e.g., SOx, HRP, chromogen) onto hydrophilic zones of a paper substrate. researchgate.net When a sample is applied, the sarcosine reacts with the reagents to produce a color change that can be quantified, sometimes even with a smartphone camera. Modifying the paper with polymers like poly(allylamine hydrochloride) can enhance performance by confining the reaction to the surface, resulting in stronger color development and a lower limit of detection (0.6 µM). researchgate.net

Screen-Printed Electrodes (SPEs): SPEs are disposable, mass-produced electrochemical cells that serve as a platform for miniaturized biosensors. mdpi.com For sarcosine detection, the working electrode of an SPE can be modified with a nanocomposite containing SOx. For example, modifying a carbon SPE with MXene (a 2D transition metal carbide) and chitosan to immobilize SOx has resulted in a portable nanobiosensor capable of detecting sarcosine down to 7.0 nM using just a 100 µL sample droplet. mdpi.com

Microfluidic and "Lab-on-a-Chip" Systems: These devices integrate multiple laboratory functions onto a single chip. An all-in-one sample preparation strategy has been developed using a miniaturized gas membrane separation/oven ring enrichment (GMS/ORE) device for surface-enhanced Raman scattering (SERS) analysis of biomarkers, including sarcosine, in biofluids. acs.org This system can simultaneously process multiple samples, achieving accurate quantification with analysis times as short as 40 minutes. acs.org

The table below compares different miniaturized biosensor architectures.

| Architecture | Principle | Key Features | Performance Example | Source(s) |

| Paper-Based Sensor | Colorimetric (SOx/HRP/TMB) | Low cost, simple fabrication, visual detection. | LOD of 2.5 µM in artificial urine. | researchgate.net |

| Screen-Printed Electrode (SPE) | Amperometric (SOx/MXene) | Disposable, portable, high sensitivity, small sample volume (100 µL). | LOD of 7.0 nM. | mdpi.com |

| Miniaturized GMS/ORE Device | Surface-Enhanced Raman Scattering (SERS) | Integrates sample prep and analysis, rapid (40 min), high throughput. | Accurate quantification with recoveries of 89.5%–120.0%. | acs.org |

| Potentiometric Sensor | Potentiometry (Molecularly Imprinted Polymer) | Quick response time (~30 s), long-term stability (150 days). | LOD of 7.8 x 10⁻⁸ mol/L. | mdpi.com |

Biochemical and Cellular Research on Caproyl Sarcosine and N Acyl Sarcosines

Metabolic Interplay and Enzymatic Transformations of Sarcosine (B1681465)

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline (B1196258) and methionine. wikipedia.org Its formation and breakdown are tightly regulated by specific enzymes, linking it to crucial metabolic pathways.

Role of Sarcosine Dehydrogenase in Glycine (B1666218) Production

The primary catabolic fate of sarcosine is its conversion to glycine, a reaction catalyzed by the mitochondrial enzyme sarcosine dehydrogenase (SARDH; EC 1.5.8.3). wikipedia.orgwikipedia.org This enzyme facilitates the oxidative demethylation of sarcosine, yielding glycine and formaldehyde (B43269). wikipedia.orgebi.ac.uk SARDH is a flavoprotein, utilizing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.orgcreative-enzymes.com The enzyme is linked to the respiratory chain via an electron-transferring flavoprotein (ETF). wikipedia.orgcreative-enzymes.com

The demethylation process can proceed in the presence or absence of tetrahydrofolate (THF). wikipedia.org When THF is present, it acts as a one-carbon acceptor, resulting in the formation of 5,10-methylenetetrahydrofolate. wikipedia.org In the absence of THF under anaerobic conditions, free formaldehyde is produced. wikipedia.org A deficiency in sarcosine dehydrogenase, which can be genetic or due to severe folate deficiency, leads to a condition known as sarcosinemia, characterized by an accumulation of sarcosine in the plasma and urine. mhmedical.com

Table 1: Enzymatic Reaction of Sarcosine Dehydrogenase

| Reactants | Enzyme | Products | Cofactor | Cellular Location |

| Sarcosine + Acceptor + H₂O | Sarcosine Dehydrogenase (SARDH) | Glycine + Formaldehyde + Reduced Acceptor | FAD | Mitochondria |

Glycine N-Methyltransferase Activity in Sarcosine Anabolism

The synthesis of sarcosine from glycine is catalyzed by the enzyme glycine N-methyltransferase (GNMT; EC 2.1.1.20). wikipedia.orgontosight.ai This reaction involves the transfer of a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, to glycine, resulting in the formation of sarcosine and S-adenosylhomocysteine (SAH). ontosight.ainih.gov GNMT is a crucial enzyme in regulating the ratio of SAM to SAH, which is a key indicator of the cell's methylation potential. researchgate.nettaylorandfrancis.com This enzyme is found in the cytosol, nucleus, and mitochondria of hepatocytes. researchgate.net The activity of GNMT is particularly important in the liver for catabolizing excess SAM. researchgate.net

Contribution to One-Carbon Metabolic Pathways and Folate Cycles

Sarcosine metabolism is intricately linked to one-carbon (1C) metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidine), amino acids, and for epigenetic regulation. nih.govnih.govmdpi.com When sarcosine is converted to glycine by SARDH, the released one-carbon unit, in the form of formaldehyde, can be captured by tetrahydrofolate to form 5,10-methylenetetrahydrofolate. wikipedia.orgfrontiersin.org This molecule is a central intermediate in the folate cycle, donating its one-carbon unit for various biosynthetic processes. nih.govfrontiersin.org

Molecular Interactions with Enzymes and Proteins

N-acyl sarcosines, including caproyl sarcosine, have been shown to interact with key proteins involved in neurotransmission, particularly those related to the glutamatergic system.

Modulatory Effects on Glycine Transporter 1 (GlyT1) in in vitro systems

The glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as a co-agonist. researchgate.netoatext.com Sarcosine itself is a competitive inhibitor of GlyT1. medchemexpress.commedchemexpress.com By blocking GlyT1, sarcosine increases the extracellular concentration of glycine, which can potentiate NMDA receptor function. researchgate.netmedchemexpress.com

Derivatives of sarcosine, specifically N-acyl sarcosines, have been developed as potent and selective inhibitors of GlyT1. researchgate.netakjournals.com For instance, compounds like N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) have demonstrated high-affinity inhibition of GlyT1. akjournals.comnih.gov Studies on rat brain synaptosomes have shown that sarcosine-containing inhibitors can effectively block glycine reuptake. akjournals.com The mechanism of some of these inhibitors, such as NFPS, appears to be non-competitive with respect to glycine, suggesting they bind to a site distinct from the substrate binding site. akjournals.com The inhibition of GlyT1 by these compounds leads to an increase in extracellular glycine levels, which has been demonstrated in in vivo microdialysis studies in the rat striatum. nih.gov

Table 2: Investigated N-Acyl Sarcosine Derivatives as GlyT1 Inhibitors

| Compound | Type of Inhibition | Effect on Extracellular Glycine | Reference |

| Sarcosine | Competitive | Increase | medchemexpress.commedchemexpress.com |

| N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) | Non-competitive, Irreversible | Increase | akjournals.comnih.gov |

| Pyridazine-containing sarcosine analogues | - | Increase | nih.gov |

Mechanisms of N-Methyl-D-Aspartate Receptor (NMDAR) Co-agonism in cellular models

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. wikipedia.org For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, which is typically glycine or D-serine. wikipedia.orgnih.gov

Research has revealed that in addition to its role as a GlyT1 inhibitor, sarcosine also acts as a direct co-agonist at the glycine binding site of the NMDA receptor. nih.govnih.gov Whole-cell recordings from cultured embryonic mouse hippocampal neurons have confirmed that sarcosine can activate NMDARs in a manner similar to glycine. nih.gov However, a key difference observed is that NMDARs exhibit less desensitization when sarcosine is the co-agonist compared to glycine. nih.gov This reduced desensitization leads to larger increases in intracellular calcium concentrations upon NMDAR activation with sarcosine. nih.gov

Molecular docking studies suggest that sarcosine and its derivatives bind to the glycine site on the NR1 subunit of the NMDA receptor. nih.gov While structurally similar to glycine, the N-methyl group of sarcosine likely influences its binding kinetics and the subsequent conformational changes in the receptor, leading to the observed differences in desensitization and deactivation. nih.gov This dual mechanism of action—GlyT1 inhibition and direct NMDAR co-agonism—positions N-acyl sarcosines as significant modulators of glutamatergic neurotransmission. medchemexpress.comnih.gov

Influence on Downstream Signaling Pathways (e.g., BDNF/AKT/mTOR, AMPARs) in research cell lines

Research into the influence of N-acyl sarcosines on key signaling pathways has primarily focused on sarcosine, the parent amino acid derivative. Studies have demonstrated that sarcosine can exert antidepressant-like effects by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov A single administration of sarcosine has been shown to rapidly activate the mTOR signaling pathway, an effect that is blocked by an AMPAR inhibitor, suggesting that the antidepressant-like effects of sarcosine are mediated through the AMPAR-mTOR signaling pathway. nih.govnih.gov Furthermore, sarcosine treatment has been observed to enhance AMPAR membrane insertion. nih.govnih.gov

Brain-Derived Neurotrophic Factor (BDNF) is known to activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn can activate mTOR. nih.govwikipathways.org This signaling cascade is crucial for neuronal growth, survival, and synaptic plasticity. wikipathways.org While BDNF is a potent activator of the mTOR pathway in neurons, direct studies linking this compound or other N-acyl sarcosines to the BDNF/AKT/mTOR signaling cascade are not extensively documented in the reviewed literature. nih.govwikipathways.org However, the established roles of both sarcosine and BDNF in activating the mTOR pathway suggest a potential area for future investigation into the effects of N-acyl sarcosines.

Table 1: Influence of Sarcosine on Signaling Pathways

| Compound | Pathway | Effect | Cell/Animal Model |

|---|---|---|---|

| Sarcosine | AMPAR-mTOR | Activation, Antidepressant-like effects | Rats |

| Sarcosine | AMPAR | Enhanced membrane insertion | Rats |

| BDNF | PI3K/Akt/mTOR | Activation | Neuronal cells |

Interaction Profiles with Prolyl Peptidases (e.g., FAP, DPP4, POP)

Prolyl peptidases, such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 4 (DPP4), and Prolyl Oligopeptidase (POP), are a class of serine proteases that play significant roles in various physiological and pathological processes by cleaving peptides after proline residues. nih.gov FAP and DPP4 are of particular interest in oncology and immunology due to their roles in tumor growth and inflammation. nih.gov

Direct interaction studies between this compound and these specific prolyl peptidases are limited in the available scientific literature. However, research on prolyl aminopeptidase (B13392206) from Serratia marcescens has shown that it can hydrolyze substrates containing sarcosine (Sar-βNA). nih.gov The crystal structure of this enzyme complexed with a sarcosine derivative (Sar-TBODA) revealed that the sarcosine residue is recognized within the hydrophobic proline pocket of the active site. nih.gov This suggests that enzymes that recognize proline may also interact with sarcosine-containing molecules. Further research is needed to determine the specific interaction profiles of this compound and other N-acyl sarcosines with FAP, DPP4, and POP.

Table 2: Interaction of Sarcosine Derivatives with Prolyl Peptidase

| Enzyme | Compound/Substrate | Observation | Source Organism |

|---|---|---|---|

| Prolyl aminopeptidase | Sar-TBODA | Sarcosine derivative binds to the hydrophobic proline pocket. | Serratia marcescens |

| Prolyl aminopeptidase | Sar-βNA | Hydrolyzed by the enzyme. | Serratia marcescens |

Enzyme Inhibition Studies (e.g., Hexokinase) in biochemical assays

A notable biochemical effect of N-acyl sarcosinates is their ability to inhibit the enzyme hexokinase. glenncorp.comatamanchemicals.com Hexokinase is a key enzyme in the glycolysis pathway, responsible for the phosphorylation of glucose. Inhibition of this enzyme can disrupt acid production by bacteria, which is a significant finding in the context of dental health research. glenncorp.com

Specifically, sodium lauroyl sarcosinate has been reported to inhibit bacterial hexokinase. glenncorp.comcir-safety.org This inhibitory action is believed to contribute to its observed anti-caries activity. glenncorp.comcir-safety.org The inhibition of hexokinase by N-acyl sarcosinates has been documented in various biochemical assays and is a well-established property of this class of compounds. glenncorp.comatamanchemicals.com

Table 3: Enzyme Inhibition by N-Acyl Sarcosinates

| Compound | Enzyme Inhibited | Context/Application |

|---|---|---|

| Sodium Lauroyl Sarcosinate | Hexokinase | Biochemical assays, Dental research |

| N-Acyl Sarcosinate Surfactants | Hexokinase | Dental care formulations |

Cellular Effects in Preclinical and In Vitro Models

Impact on Cell Migration and Proliferation in malignant cell lines

Research has indicated that sarcosine can influence the behavior of malignant cells, particularly in the context of prostate cancer. In vitro studies have demonstrated that supplementation with sarcosine stimulates the proliferation and migration of metastatic prostate cancer cell lines, including both androgen-independent (PC-3) and androgen-dependent (LNCaP) cells. nih.govnih.gov The stimulatory effect on proliferation was observed with sarcosine concentrations as low as 0.2 μM. nih.gov In addition to increased cell numbers, sarcosine treatment also led to a higher cell density in culture over time. nih.gov

While these findings are specific to sarcosine, they suggest that metabolites within this pathway could play a role in cancer progression. nih.govnih.gov The impact of this compound specifically on the migration and proliferation of malignant cell lines has not been extensively detailed in the reviewed literature, representing an area for further investigation.

Table 4: Effect of Sarcosine on Malignant Cell Lines

| Cell Line | Effect of Sarcosine | Experimental Observation |

|---|---|---|

| PC-3 (prostate cancer) | Stimulated proliferation and migration | Increased cell viability and density |

| LNCaP (prostate cancer) | Stimulated proliferation | Increased cell viability and density |

Modulation of Angiogenesis and Intravasation in in vivo preclinical models

Angiogenesis, the formation of new blood vessels, and intravasation, the entry of cancer cells into these vessels, are critical steps in tumor metastasis. Studies have implicated sarcosine in the modulation of these processes. In one study, sarcosine was found to modulate endothelial cell function relevant to angiogenesis through the PI3K/Akt/mTOR pathway. nih.gov This was demonstrated using various models, including the chick chorioallantoic membrane (CAM) assay and rat aortic rings in culture, where sarcosine promoted increased vascularization and endothelial sprouting. nih.gov

Furthermore, in an in vivo prostate cancer model, the addition of exogenous sarcosine was shown to induce invasion and intravasation. researchgate.net Conversely, the knockdown of the enzyme that produces sarcosine (glycine N-methyltransferase) or the overexpression of the enzyme that degrades it (sarcosine dehydrogenase) led to a decrease in intravasated tumor cells. researchgate.net These findings highlight a potential role for sarcosine in promoting the metastatic cascade. The specific effects of this compound on angiogenesis and intravasation remain to be elucidated.

Table 5: Sarcosine's Role in Angiogenesis and Intravasation

| Process | Model | Key Findings |

|---|---|---|

| Angiogenesis | Chick Chorioallantoic Membrane (CAM), Rat Aortic Rings, HUVECs | Sarcosine increased vascularization and endothelial sprouting; effect reversed by PI3K/mTOR inhibitors. |

| Intravasation | In vivo prostate cancer model (DU145 cells) | Exogenous sarcosine induced intravasation; manipulation of sarcosine-metabolizing enzymes altered intravasation. |

Neuroprotective Mechanisms in neuronal cell cultures (e.g., against induced neurotoxicity)

There is emerging evidence for the neuroprotective potential of compounds related to this compound. In vitro studies have shown that sarcosine can protect against induced neurotoxicity. nih.gov Specifically, sarcosine increased the percentage of viable cells in the presence of aluminum-induced neurotoxicity. nih.gov In an in vivo rat model of Alzheimer's disease induced by aluminum chloride, administration of sarcosine demonstrated a marked improvement and protective effect against the associated pathologies, including the presence of neurofibrillary tangles. nih.gov

While direct studies on this compound are not available, the neuroprotective effects of its parent compound, sarcosine, suggest a potential therapeutic avenue for neurodegenerative disorders. nih.gov The mechanisms underlying these effects may involve the modulation of glutamatergic neurotransmission and antioxidant properties. nih.govnih.gov Further research is warranted to explore the specific neuroprotective mechanisms of this compound in neuronal cell cultures.

Table 6: Neuroprotective Effects of Sarcosine

| Model | Neurotoxic Agent | Protective Effect of Sarcosine |

|---|---|---|

| In vitro cell culture | Aluminum | Increased percentage of viable cells |

| In vivo rat model | Aluminum Chloride | Improvement and protection against Alzheimer's-like pathologies |

Effects on Neuronal Function and Synaptic Plasticity in cultured hippocampal neurons

While direct research on the effects of this compound on neuronal function and synaptic plasticity in cultured hippocampal neurons is limited, studies on related compounds and the fundamental processes of neuronal activity provide a framework for potential areas of investigation. The hippocampus is a critical brain region for learning and memory, and its function is underpinned by synaptic plasticity, the ability of synapses to strengthen or weaken over time. riken.jpnih.govoxcns.org

Cultured hippocampal neurons are a widely used model system to study these processes at the cellular and molecular level. innoprot.comfrontiersin.org Research in this area often involves examining changes in synaptic transmission, such as long-term potentiation (LTP) and long-term depression (LTD), in response to various stimuli. embopress.orgfrontiersin.org These changes are associated with structural remodeling of dendritic spines and are dependent on complex signaling pathways, often involving calcium ions and protein kinases. frontiersin.orgnih.gov

Sarcosine (N-methylglycine), the parent amino acid of this compound, has been shown to modulate the function of NMDA receptors, which are crucial for synaptic plasticity. mdpi.com Studies have demonstrated that sarcosine can alleviate NMDA receptor hypofunction, suggesting a potential role in modulating neuronal excitability and network activity in the hippocampus. mdpi.com For instance, in vivo calcium imaging has revealed that sarcosine can mitigate abnormalities in the activity of hippocampal neurons. mdpi.com

Given that this compound is a derivative of sarcosine, it is conceivable that it could influence neuronal function. Its amphiphilic nature, a characteristic of surfactants, might lead to interactions with neuronal membranes, potentially affecting membrane permeability and the function of embedded proteins like ion channels and receptors. Dopamine, for example, has been shown to increase protein synthesis in hippocampal neurons, a process that enables dopamine-dependent LTP. elifesciences.org Any compound that influences protein synthesis or membrane dynamics could, in theory, impact such forms of plasticity.

Future research could explore whether this compound, like its parent compound, interacts with NMDA receptors or other synaptic components. Investigating its effects on LTP, LTD, dendritic spine morphology, and calcium signaling in cultured hippocampal neurons would provide direct insights into its potential neuromodulatory properties.

Utility in Cell Lysis and Nucleic Acid Isolation Protocols

N-acyl sarcosines, particularly sodium lauroyl sarcosinate (Sarkosyl), are widely utilized as anionic detergents in molecular biology for cell lysis and the subsequent isolation of nucleic acids. atamanchemicals.combio-world.com The fundamental steps of nucleic acid extraction involve breaking open the cells (lysis), removing lipids and proteins, and then precipitating the nucleic acids. cytivalifesciences.com

Sarkosyl is effective in lysing cells and solubilizing cellular components, which is a critical first step in accessing DNA and RNA. hielscher.com It is often used in lysis buffers, sometimes in combination with other reagents like lysozyme (B549824), to efficiently disrupt bacterial cell walls. hielscher.comassaygenie.com For instance, a common protocol for lysing E. coli strain BL21 involves the use of a buffer containing Sarkosyl. hielscher.com The detergent aids in the removal of chaperone proteins and other cellular constituents. hielscher.com

The utility of N-acyl sarcosines extends to the purification of RNA. Sarkosyl is employed in RNA purification protocols to lyse cells and denature proteins, including RNases that can degrade RNA. atamanchemicals.combio-world.comcytivalifesciences.com Its ability to function in concentrated salt solutions makes it a valuable component in various extraction methods. atamanchemicals.com

Protocols for isolating high molecular weight DNA from complex samples, such as those from metagenomic studies, have also incorporated N-acyl sarcosines. In some methods, a lytic cocktail containing enzymes like lysozyme and mutanolysin is used in conjunction with detergents to facilitate cell lysis while minimizing DNA shearing. biorxiv.org Phenol/chloroform extraction protocols, a classic method for DNA purification, may also utilize a buffer containing sodium dodecyl sulfate (B86663) (SDS) for cell lysis, a role that N-acyl sarcosines can also fulfill. biorxiv.org

The selection of the appropriate lysis method and detergent is often dependent on the type of cells being processed. For example, some bacterial strains are considered "hard-to-lyse," requiring more robust extraction methods. mdpi.com While enzymatic digestion with agents like lysozyme is common, detergents like Sarkosyl play a crucial role in disrupting the cell membrane and releasing the nucleic acids. mdpi.com

Table 1: Components of a Typical Sarkosyl Lysis Buffer for Bacterial Cells

| Component | Function | Typical Concentration |

| Tris-HCl | Buffering agent to maintain pH | 10 mM |

| EDTA | Chelates divalent cations, destabilizes outer membrane | 1 mM |

| NaCl | Maintains osmotic balance | 150 mM |

| Sarkosyl | Anionic detergent for cell lysis and protein denaturation | 10% (w/v) in STE buffer |

| Lysozyme | Enzyme that breaks down bacterial cell walls | 10 mg/ml |

| DTT | Reducing agent | Varies |

| PMSF | Protease inhibitor | 100 mM |

| This table is based on information from a protocol for lysing BL21 cells. hielscher.comassaygenie.com |

Protein Solubilization and Membrane Protein Research Methodologies

This compound and other N-acyl sarcosines, notably sodium lauroyl sarcosinate (Sarkosyl), are valuable tools in the field of protein biochemistry, particularly for the solubilization of proteins, including those embedded in cellular membranes. smolecule.comresearchgate.net Membrane proteins are notoriously difficult to study in aqueous solutions due to their hydrophobic nature. smolecule.com Surfactants like N-acyl sarcosines, with their amphiphilic properties, can overcome this challenge by interacting with the hydrophobic regions of these proteins, thereby rendering them soluble. smolecule.comresearchgate.net

Sarkosyl has been effectively used to solubilize proteins that become insoluble after being expressed in bacteria, often forming aggregates known as inclusion bodies. google.comnih.govpnas.org One approach involves directly lysing the bacterial cells in the presence of Sarkosyl. google.compnas.org An alternative method is to first isolate the insoluble protein fraction and then extract the protein of interest using a solution containing Sarkosyl. google.com These methods are considered relatively mild and can often solubilize the protein in its native, functional form, avoiding the harsh denaturation that would necessitate a subsequent refolding process. researchgate.netgoogle.com

In membrane protein research, N-acyl sarcosines are used to isolate and purify these critical cellular components. smolecule.comfrontiersin.org The detergent disrupts the lipid bilayer of the cell membrane, allowing the membrane proteins to be extracted. The choice of detergent is crucial, as different detergents have varying degrees of "harshness" and can affect the structure and function of the solubilized protein. researchgate.net Sarkosyl is considered a relatively mild chaotrope that can selectively solubilize certain membrane components. google.com For instance, it has been used to enrich for outer membrane proteins from bacteria because it does not tend to solubilize the bacterial outer membrane itself. google.comfrontiersin.org

The effectiveness of protein solubilization can be influenced by the concentration of the detergent and the presence of other reagents. For example, the combination of multiple detergents, such as Sarkosyl, Triton X-100, and CHAPS, has been shown to improve the recovery and binding efficiency of certain fusion proteins. researchgate.net

Table 2: Properties of Detergents Used in Protein Solubilization

| Detergent | Type | Key Characteristics | Common Applications |

| Sodium Lauroyl Sarcosine (Sarkosyl) | Anionic | Mild chaotrope, can solubilize proteins without extensive denaturation. researchgate.netgoogle.com | Solubilization of inclusion bodies, isolation of membrane proteins. researchgate.netnih.gov |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong denaturing detergent. | Widely used in electrophoresis and cell lysis for proteomics. researchgate.net |

| Triton X-100 | Non-ionic | Mild detergent, often used to maintain protein activity. | Solubilization of membrane proteins. researchgate.net |

| CHAPS | Zwitterionic | Has a cholesterol-like structure, useful for solubilizing membrane proteins. | Protein solubilization. researchgate.net |

| This table summarizes information from various sources on protein solubilization. researchgate.netgoogle.comresearchgate.net |

Structure Activity Relationship Sar Studies of N Acyl Sarcosines

Influence of Acyl Chain Length and Sataturation on Amphiphilic Properties

The amphiphilic nature of N-acyl sarcosines is profoundly influenced by the length and degree of saturation of their fatty acyl chain. These structural features determine properties such as solubility, surface activity, and the ability to form aggregates.

Longer acyl chains generally lead to stronger van der Waals interactions between the hydrophobic tails. chalmers.se This enhanced interaction results in more efficient packing at interfaces, which can increase the stability of foams and emulsions. chalmers.seresearchgate.net For instance, studies on N-acyl serinates, a related class of amino acid surfactants, showed that foam stability increased with the length of the acyl chain (from C14 to C18). chalmers.seresearchgate.net Conversely, increasing the chain length tends to decrease water solubility, which can negatively impact properties like foamability. chalmers.se Research on the corrosion-inhibiting properties of N-acyl sarcosines on steel demonstrated a direct correlation between a longer hydrocarbon chain and improved protective efficiency. Oleoylsarcosine (C18, unsaturated) showed higher protection than Myristoylsarcosine (C14, saturated), which in turn was more effective than Lauroylsarcosine (C12, saturated).

The presence of double bonds (unsaturation) in the acyl chain also plays a critical role. Unsaturation introduces kinks into the hydrocarbon tail, which can disrupt the orderly packing of surfactant molecules at an interface. researchgate.netresearchgate.net This disruption often leads to a decrease in the stability of structures like foams. researchgate.net However, the introduction of a double bond can also increase the molecule's water solubility and enhance its surface activity. chalmers.se

Table 1: Effect of Acyl Chain Characteristics on Amphiphilic Properties of N-Acyl Amino Acid Surfactants

| Structural Feature | Influence on Property | Research Finding |

|---|---|---|

| Increasing Acyl Chain Length | Foam Stability: Increases | Longer chains lead to stronger van der Waals forces and closer packing at the air-water interface. chalmers.se |

| Foamability: Decreases | Reduced water solubility hinders the formation of foam. chalmers.se | |

| Surface Adsorption: Increases | Longer chains enhance adsorption on surfaces, improving properties like corrosion inhibition. | |

| Toxicity: Increases | Toxicity was found to increase with the length of the N-acyl chain. chalmers.se | |

| Presence of Unsaturation (Double Bonds) | Water Solubility: Increases | Introduction of one double bond can enhance water solubility. chalmers.se |

| Foam Stability: Decreases | Multiple cis double bonds can bend the hydrocarbon chains, hindering close packing and reducing foam stability. researchgate.net |

Impact of Head-Group Substitutions on Self-Assembly Behavior (e.g., Micelle, Vesicle Formation)

The head-group of N-acyl sarcosines is a key determinant of their self-assembly behavior in aqueous solutions. Subtle changes to this hydrophilic portion of the molecule can dictate whether the surfactants form simple micelles, more complex vesicles, or other aggregate structures.

A significant body of research has compared the self-assembly of sodium N-lauroyl sarcosinate (SLS), which has an N-methylated head-group, with that of sodium N-lauroyl glycinate (B8599266) (SLG), which has a non-methylated head-group. researchgate.netresearchgate.netiitkgp.ac.in The presence of the methyl group on the nitrogen atom in SLS creates steric hindrance and, crucially, prevents the formation of intermolecular hydrogen bonds between the amide groups of adjacent surfactant molecules. researchgate.netresearchgate.net In contrast, the N-H group in SLG can act as a hydrogen-bond donor, allowing for strong intermolecular interactions. researchgate.net

This difference in hydrogen-bonding capability leads to distinct self-assembly pathways. SLS, lacking these strong directional interactions, tends to form small, spherical micelles in aqueous buffer. researchgate.netresearchgate.netiitkgp.ac.in The steric repulsion from the methyl group favors a molecular packing that results in these relatively simple aggregates. researchgate.net However, the hydrogen bonding in SLG promotes a more ordered arrangement, favoring the formation of bilayers that curve to form unilamellar vesicles. researchgate.netresearchgate.net These studies underscore that even a minor substitution on the head-group can fundamentally alter the collective behavior and microstructure of the resulting aggregates.

Table 2: Comparison of Self-Assembly Behavior of N-Lauroyl Sarcosinate and N-Lauroyl Glycinate

| Surfactant | Head-Group Feature | Key Interaction | Predominant Aggregate Structure |

|---|---|---|---|

| Sodium N-lauroyl sarcosinate (SLS) | N-methylated (N-CH₃) | Steric repulsion; no intermolecular H-bonding at the amide group. researchgate.netresearchgate.net | Small, spherical micelles. researchgate.netresearchgate.netiitkgp.ac.in |

| Sodium N-lauroyl glycinate (SLG) | Non-methylated (N-H) | Intermolecular hydrogen bonding between amide groups is possible. researchgate.netresearchgate.net | Unilamellar vesicles. researchgate.netresearchgate.net |

Correlation between Molecular Structure and Enzyme Inhibitory Activity

N-acyl sarcosines and their derivatives have been investigated for their ability to inhibit various enzymes. The molecular structure of the inhibitor, including the acyl chain and the sarcosine (B1681465) moiety itself, is directly correlated with its inhibitory potency and selectivity.